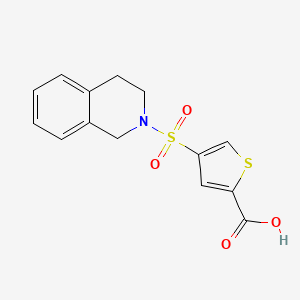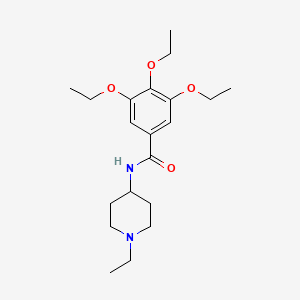
4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-thiophenecarboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds like isoquinolines often involves multi-step processes that can include cyclization reactions, halogen interactions, and the use of specific reagents or catalysts to facilitate the formation of the desired molecular framework. The manipulation of isoquinoline frameworks, as discussed by Vijayakumar et al. (2023), highlights modern synthetic approaches for constructing isoquinoline derivatives, emphasizing the importance of substituent introduction for diversifying structural and functional aspects of these molecules (Vijayakumar et al., 2023).
Molecular Structure Analysis
Isoquinolines, such as those mentioned by Ahmed Asif et al. (2023), showcase a wide range of biological activities that are closely related to their molecular structures. The review by Ahmed Asif et al. details several catalytic stereoselective approaches to modify isoquinoline derivatives, illustrating how changes in molecular structure can significantly affect their biological properties (Ahmed Asif et al., 2023).
Chemical Reactions and Properties
The chemical reactivity and properties of isoquinolines are deeply influenced by their structural composition. As highlighted in various synthetic methodologies, such as those involving trifluoromethanesulfonic acid (Kazakova & Vasilyev, 2017), the functionalization of isoquinoline frameworks involves complex reactions that can include electrophilic aromatic substitution and the formation of carbon–carbon and carbon–heteroatom bonds, demonstrating the versatile chemical reactivity of these compounds (Kazakova & Vasilyev, 2017).
Wissenschaftliche Forschungsanwendungen
Antiallergic Activity and Chemical Synthesis
Antiallergic Activity of Tetracyclic Derivatives : Research on quinoline-2-carboxylic acids derivatives, including structures resembling the query compound, revealed that specific substitutions enhance antiallergic activity. This suggests potential applications in developing antiallergic agents (Erickson et al., 1978).
Novel Catalysts for Synthesis : The development of novel nano-sized N-sulfonic acid catalysts promotes efficient synthesis of polyhydroquinoline derivatives, highlighting the role of sulfonyl-based compounds in facilitating organic reactions (Goli-Jolodar et al., 2016).
Synthesis and Application in Drug Development
Antitumor Activity : The synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives, related to the query compound, demonstrated significant antitumor activity, underscoring the therapeutic potential of isoquinoline derivatives in cancer treatment (Liu et al., 1995).
Efficient Catalysis : Research on Bronsted acidic ionic liquids, such as 1,3-disulfonic acid imidazolium hydrogen sulfate, showcases their use as efficient catalysts in the synthesis of hexahydroquinolines. This highlights the importance of sulfonyl-containing compounds in catalysis (Zare et al., 2013).
Heterocyclic Compounds Synthesis
Visible Light-Promoted Synthesis : The synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through a visible-light-promoted reaction exemplifies advanced techniques in synthesizing complex heterocyclic compounds, relevant to the chemical family of the query compound (Liu et al., 2016).
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c16-14(17)13-7-12(9-20-13)21(18,19)15-6-5-10-3-1-2-4-11(10)8-15/h1-4,7,9H,5-6,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADTWWWCPKHBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CSC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide](/img/structure/B4629651.png)
![5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4629664.png)
![N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)

![N-(5-chloro-2-methoxyphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4629699.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4629711.png)
![N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)

![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629729.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4629734.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629736.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4629741.png)